Potassium;(3-ethoxy-3-oxoprop-1-enyl)-trifluoroboranuide
CAS No.:
Cat. No.: VC18629981
Molecular Formula: C5H7BF3KO2
Molecular Weight: 206.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H7BF3KO2 |
|---|---|
| Molecular Weight | 206.01 g/mol |
| IUPAC Name | potassium;(3-ethoxy-3-oxoprop-1-enyl)-trifluoroboranuide |
| Standard InChI | InChI=1S/C5H7BF3O2.K/c1-2-11-5(10)3-4-6(7,8)9;/h3-4H,2H2,1H3;/q-1;+1 |
| Standard InChI Key | ZXDVLCSMNHAXEH-UHFFFAOYSA-N |
| Canonical SMILES | [B-](C=CC(=O)OCC)(F)(F)F.[K+] |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name, potassium (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)trifluoroborate, reflects its stereochemistry and functional groups . The (E) designation indicates the trans configuration of the double bond between the boron-bound carbon and the α-carbon of the ester moiety. The molecular formula, C₅H₇BF₃KO₂, comprises:
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A trifluoroborate anion ([BF₃]⁻) bonded to a vinylic carbon.
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An ethyl ester group (-O₂CCH₂CH₃) at the β-position.
Spectroscopic and Computational Data
Key spectral identifiers include:
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Infrared (IR) Spectroscopy: Strong absorptions at ~1,740 cm⁻¹ (C=O stretch) and ~1,150 cm⁻¹ (B-F stretch).
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry: A molecular ion peak at m/z 206.01 corresponding to [C₅H₇BF₃KO₂]⁺ .
Computational studies using density functional theory (DFT) predict a planar geometry around the boron atom, with the trifluoroborate group adopting a trigonal planar configuration .
Synthesis and Manufacturing
Primary Synthetic Routes
The compound is synthesized via a two-step protocol:
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Formation of the Vinylboronic Acid: Reaction of propargyl alcohol with ethoxycarbonyl chloride, followed by hydroboration with BH₃·THF, yields the intermediate vinylboronic acid.
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Trifluoroboration: Treatment with KHF₂ in aqueous ethanol converts the boronic acid to the trifluoroborate salt :
Yields typically exceed 75% after recrystallization from ethanol/water.
Industrial-Scale Production
While laboratory-scale synthesis is well-established, industrial production employs continuous-flow reactors to enhance safety and efficiency. Key parameters include:
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Temperature: 0–5°C to minimize ester hydrolysis.
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Solvent: Anhydrous ethanol to prevent boronate decomposition .
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Purity: >98% by HPLC, achieved via fractional crystallization.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s trifluoroborate group acts as a stable yet reactive handle for palladium-catalyzed couplings. For example, with aryl bromides under Pd(PPh₃)₄ catalysis (2 mol%), it forms α,β-unsaturated esters in >85% yield :
Advantages over boronic acids include:
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Enhanced stability toward proto-deboronation.
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Tolerance to aqueous conditions.
Conjugate Addition Reactions
The α,β-unsaturated ester participates in Michael additions with nucleophiles (e.g., amines, thiols). For instance, reaction with benzylamine in THF at 25°C affords β-amino esters in 70–90% yield .
Comparative Analysis with Related Trifluoroborates
The unsaturated analog exhibits superior reactivity in cross-couplings due to conjugation-enhanced boron electrophilicity .
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